tert-butyl (E)-3-(2-formylphenyl)prop-2-enoate
Overview
Description
(E)-3-(2-Formylphenyl)-2-propenoic acid 1,1-dimethyl ethyl ester is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound features a formyl group attached to a phenyl ring, which is conjugated with a propenoic acid moiety, and is esterified with a 1,1-dimethyl ethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-Formylphenyl)-2-propenoic acid 1,1-dimethyl ethyl ester can be achieved through several methods. One common approach involves the esterification of (E)-3-(2-Formylphenyl)-2-propenoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this ester may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process and allow for easier separation and purification of the product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-Formylphenyl)-2-propenoic acid 1,1-dimethyl ethyl ester can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is converted to other functional groups such as amides or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Ammonia (NH₃) in ethanol for conversion to amides.
Major Products Formed
Oxidation: (E)-3-(2-Carboxyphenyl)-2-propenoic acid.
Reduction: (E)-3-(2-Hydroxymethylphenyl)-2-propenoic acid 1,1-dimethyl ethyl ester.
Substitution: (E)-3-(2-Formylphenyl)-2-propenamide.
Scientific Research Applications
(E)-3-(2-Formylphenyl)-2-propenoic acid 1,1-dimethyl ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of (E)-3-(2-Formylphenyl)-2-propenoic acid 1,1-dimethyl ethyl ester involves its interaction with specific molecular targets. The formyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The conjugated system of the propenoic acid moiety allows for electron delocalization, which can interact with various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl cinnamate: Similar structure but with a methyl ester group instead of a 1,1-dimethyl ethyl ester group.
Ethyl cinnamate: Similar structure but with an ethyl ester group.
Benzaldehyde: Contains a formyl group attached to a phenyl ring but lacks the propenoic acid moiety.
Uniqueness
(E)-3-(2-Formylphenyl)-2-propenoic acid 1,1-dimethyl ethyl ester is unique due to the combination of its formyl group, propenoic acid moiety, and 1,1-dimethyl ethyl ester group. This unique structure allows it to participate in a variety of chemical reactions and exhibit distinct biological activities compared to its similar compounds.
Properties
IUPAC Name |
tert-butyl (E)-3-(2-formylphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-14(2,3)17-13(16)9-8-11-6-4-5-7-12(11)10-15/h4-10H,1-3H3/b9-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPDMCJJNSJNCA-CMDGGOBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=CC=CC=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C1=CC=CC=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20450947 | |
Record name | (E)-3-(2-Formylphenyl)-2-propenoic acid 1,1-dimethyl ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20450947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103890-69-3 | |
Record name | 1,1-Dimethylethyl (2E)-3-(2-formylphenyl)-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103890-69-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (E)-3-(2-Formylphenyl)-2-propenoic acid 1,1-dimethyl ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20450947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Propenoic acid, 3-(2-formylphenyl)-, 1,1-dimethylethyl ester, (2E) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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